molecular formula C7H10Cl2N2O2 B13557006 5-(Aminomethyl)pyridine-3-carboxylicaciddihydrochloride

5-(Aminomethyl)pyridine-3-carboxylicaciddihydrochloride

Cat. No.: B13557006
M. Wt: 225.07 g/mol
InChI Key: KTCJTIRHTJTZBP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride is a pyridine derivative featuring an aminomethyl (-CH2NH2) substituent at position 5 and a carboxylic acid (-COOH) group at position 3, with two hydrochloride salts. Its molecular formula is C7H10Cl2N2O2, and its molar mass is approximately 227.65 g/mol (estimated based on analogous structures in ). This compound is characterized by high water solubility due to its ionic dihydrochloride form and polar functional groups. It is utilized in pharmaceutical research, particularly in drug synthesis and as a ligand in metal coordination chemistry.

Properties

Molecular Formula

C7H10Cl2N2O2

Molecular Weight

225.07 g/mol

IUPAC Name

5-(aminomethyl)pyridine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H8N2O2.2ClH/c8-2-5-1-6(7(10)11)4-9-3-5;;/h1,3-4H,2,8H2,(H,10,11);2*1H

InChI Key

KTCJTIRHTJTZBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and General Synthetic Strategy

The synthesis of 5-(Aminomethyl)pyridine-3-carboxylicaciddihydrochloride generally begins with a pyridine derivative bearing a cyano or carboxylic acid group at the 3-position and a functionalizable group at the 5-position. A common approach involves the reduction of a cyano group to an aminomethyl group, followed by salt formation with hydrochloric acid to yield the dihydrochloride.

Key Synthetic Routes

Hydrogenation of 5-Cyano Pyridine Derivatives

A prominent method involves catalytic hydrogenation of 5-cyano-pyridine-3-carboxylic acid derivatives to convert the cyano group into the aminomethyl group. Raney nickel is frequently used as the hydrogenation catalyst, with hydrogen gas or hydrazine hydrate serving as the hydrogen source. The reaction is typically conducted under mild temperatures (20–40 °C) and controlled hydrogen pressure to maximize yield and minimize side reactions.

  • Example: The cyano group of 5-cyano-6-methyl-pyridine-3-carboxylic acid derivatives was successfully reduced to the aminomethyl group using Raney nickel catalyst under hydrogen atmosphere, followed by acidification to obtain the dihydrochloride salt with good yield.
Conversion via Primary Amides and Chlorides

Another approach involves hydrolysis of the cyano group to a primary amide, followed by reduction or conversion to an intermediate chloride using reagents like thionyl chloride. The chloride intermediate is then displaced by nucleophiles such as phthalimide, which upon hydrolysis yields the aminomethyl derivative.

  • This multi-step pathway affords good control over the functional group transformations and can lead to high purity products.
Direct Amination of 2-Chloro-5-trichloromethylpyridine

A patented method describes the preparation of 2-chloro-5-aminomethylpyridine derivatives (precursors to the carboxylic acid derivatives) via hydrogenation of 2-chloro-5-trichloromethylpyridine in the presence of amines and Raney nickel catalyst under hydrogen pressure. The reaction proceeds at temperatures below 40 °C with controlled addition of the starting material to the amine solution.

  • This one-step process avoids the use of highly irritative intermediates and offers improved safety and shorter synthesis time compared to conventional methods.

Reaction Conditions and Catalysts

Parameter Typical Conditions Notes
Catalyst Raney nickel Effective for hydrogenation steps
Hydrogen Source Hydrogen gas or hydrazine hydrate Hydrazine hydrate can improve efficiency
Temperature Range 15–45 °C Maintained below 40 °C in some protocols
Pressure 3–11.2 Kg/cm² Controlled to optimize hydrogen uptake
Solvents Ethanol, toluene, aqueous solutions Ethanol and toluene commonly used
pH Adjustment Sodium hydroxide (48% aqueous) For neutralization and extraction steps

Yield and Purity

The yields of aminomethyl pyridine derivatives via these methods typically range from 66% to 80%, depending on the exact reaction conditions and starting materials. The purity is generally confirmed by high-pressure liquid chromatography (HPLC) and gas chromatography (GC) analysis.

Method Yield (%) Purity Confirmation Method
Hydrogenation of cyano group 66–76 HPLC, GC
Hydrolysis and chloride route Good to excellent HPLC
Direct amination of trichloromethylpyridine Up to 80 HPLC, GC

Summary Table of Preparation Methods

Preparation Method Starting Material Catalyst Key Conditions Yield (%) Advantages References
Catalytic hydrogenation of 5-cyano derivative 5-cyano-pyridine-3-carboxylic acid Raney nickel H2 gas, 20–40 °C, 3–11.2 Kg/cm² 66–76 Simple, efficient, good purity
Hydrolysis to amide and chloride displacement 5-cyano-pyridine derivatives Various Hydrolysis, thionyl chloride, nucleophilic substitution Good to excellent Controlled transformations
Direct amination of 2-chloro-5-trichloromethylpyridine 2-chloro-5-trichloromethylpyridine Raney nickel H2 gas, <40 °C, controlled addition Up to 80 One-step, safer, shorter process

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two primary functional groups:

  • Carboxylic acid group (–COOH) at the 3-position of the pyridine ring.

  • Aminomethyl group (–CH₂NH₂) at the 5-position.
    These groups enable participation in diverse reactions, including acid-base interactions, substitutions, and condensation reactions.

2.1. Acidic Reactions

Esterification : The carboxylic acid group can react with alcohols (e.g., methanol, ethanol) under acidic or basic conditions to form esters.
Amide Formation : Reaction with amines (e.g., ammonium chloride) under coupling agents (e.g., DCC) can yield amide derivatives.
Decarboxylation : Under high-temperature conditions (e.g., pyrolysis), the carboxylic acid may lose CO₂, forming a decarboxylated pyridine derivative.

2.2. Reactions Involving the Aminomethyl Group

Alkylation : The primary amine in the aminomethyl group can undergo alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Imine Formation : Reaction with carbonyl compounds (e.g., ketones, aldehydes) can produce imine derivatives, though stability may require acidic conditions.
Reduction : The amine group may undergo reductive amination or hydrogenation, though this is less common due to the primary amine’s stability.

2.3. Substitution Reactions

Nucleophilic Substitution : The pyridine ring’s electron-deficient nature may allow substitution at positions adjacent to the carboxylic acid group (meta-directing).
Electrophilic Substitution : Limited due to the electron-withdrawing effects of the carboxylic acid and amine groups.

Reaction Conditions and Reagents

Reaction TypeTypical Reagents/Conditions
EsterificationAlcohol, HCl or H₂SO₄ catalyst
Amide FormationAmine, DCC, DMF solvent
AlkylationAlkyl halide, NaOH or K₂CO₃ base
Imine FormationCarbonyl compound, HCl catalyst

Data Limitations

The provided sources ( ) focus primarily on structural descriptions, synthesis pathways, and biological activities rather than detailed reaction mechanisms or experimental data. Specific reaction kinetics, yields, or spectroscopic evidence (e.g., NMR, IR) are not available in the cited materials. Further experimental studies are required to validate the proposed reaction pathways.

Scientific Research Applications

5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable building block in various synthetic and research processes.

Scientific Research Applications

Chemistry
5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride serves as a fundamental building block in synthesizing complex organic molecules. It is used as a chemical intermediate and specialty chemical in producing various compounds.

Biology
This compound is studied for its potential biological activity and interactions with biomolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Researchers explore its potential therapeutic applications and use it as a precursor for drug development.

Medicine
Ongoing research explores the potential therapeutic applications of 5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride, including its use as a precursor for drug development.

Industry
It is employed in the production of various chemical intermediates and specialty chemicals.

Chemical Reactions

5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride undergoes several types of chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) to form corresponding oxides.
  • Reduction Reduction reactions, using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), can convert it to different amine derivatives.
  • Substitution The aminomethyl group can be substituted with other functional groups under appropriate conditions using reagents like alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various amine compounds.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Applications
5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride Pyridine -NH2CH2 (C5), -COOH (C3), 2HCl C7H10Cl2N2O2 High solubility, bioactive ligand
5-Chloro-3-methylpyridine-2-carboxylic acid (CAS 1159815-12-9) Pyridine -Cl (C5), -CH3 (C3), -COOH (C2) C8H8ClNO2 Lipophilic, used in agrochemicals
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (CAS 886365-46-4) Pyridine -Cl (C4), -CH2COOH (C2), HCl C7H7Cl2NO2 Intermediate in drug synthesis
Pyridoxamine Dihydrochloride (CAS 524-36-7) Pyridine -NH2CH2 (C4), -CH2OH (C5), -OH (C3), 2HCl C8H14Cl2N2O2 Vitamin B6 analog, enzymatic cofactor
5-(Aminomethyl)thiazole Hydrochloride (CAS 625471-04-7) Thiazole -NH2CH2 (C5), HCl C4H7ClN2S Antimicrobial applications
Key Observations :
  • Core Structure: Pyridine derivatives (e.g., target compound, 5-chloro-3-methylpyridine-2-carboxylic acid) exhibit aromatic stability and moderate basicity, whereas thiazole (e.g., 5-(Aminomethyl)thiazole Hydrochloride) and pyrazolo-pyridine analogs () introduce distinct electronic and steric effects.
  • Functional Groups: The aminomethyl group enhances hydrogen bonding and receptor interactions, making the target compound more bioactive than chlorinated analogs. The dihydrochloride salt increases solubility compared to neutral or mono-salt forms (e.g., Pyridoxamine Dihydrochloride).
Table 2: Solubility and Bioactivity Data
Compound Name Water Solubility (g/L) LogP Biological Activity Highlights
5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride >100 (estimated) -1.2 Binds to GABA receptors in neurological studies
5-Chloro-3-methylpyridine-2-carboxylic acid ~50 1.8 Herbicide intermediate
Pyridoxamine Dihydrochloride ~200 -2.5 Coenzyme in amino acid metabolism
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride ~30 0.9 Prodrug form with enhanced membrane permeability
Key Observations :
  • Solubility: The dihydrochloride form of the target compound surpasses ethyl ester derivatives (e.g., ) in water solubility, critical for intravenous formulations.
  • Bioactivity: The carboxylic acid group at position 3 enables chelation with metal ions (e.g., Zn²⁺, Cu²⁺), distinguishing it from esterified analogs like Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis requires strict adherence to protocols for handling hydrochlorides. Key steps include:

  • Use of anhydrous conditions to prevent hydrolysis of the dihydrochloride salt.
  • Purification via recrystallization using ethanol/water mixtures to isolate the crystalline product .
  • Monitoring reaction progress with HPLC (≥98% purity threshold) and confirming structure via HNMR (e.g., δ 8.2 ppm for pyridine protons) .
    • Safety : Follow SOPs for dihydrochloride compounds, including PPE (gloves, goggles) and fume hood use .

Q. How should researchers characterize the purity and stability of this compound?

  • Analytical Workflow :

  • Purity : HPLC analysis with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • Stability : Store at −20°C in airtight, light-protected containers; monitor decomposition via TGA/DSC (decomposition onset ~270°C) .
    • Data Interpretation : Discrepancies in purity (e.g., 95% vs. 98%) may arise from residual solvents; repeat analysis with vacuum drying .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported melting points or spectral data?

  • Case Study : Conflicting decomposition temperatures (e.g., ~270°C vs. 250°C) may stem from polymorphic forms or impurities. Mitigation steps:

  • Perform X-ray crystallography to confirm crystal structure .
  • Compare IR spectra (e.g., carbonyl stretch at 1680 cm⁻¹) across batches to identify impurities .
    • Reference Data : Cross-validate with literature on analogous dihydrochlorides (e.g., pyridoxal hydrochloride decomposition profiles) .

Q. How can researchers assess the compound’s reactivity in aqueous vs. non-polar environments?

  • Experimental Design :

  • Solubility testing in DMSO (high solubility) vs. hexane (low solubility) to determine reaction medium suitability .
  • pH-dependent stability studies (e.g., 1H NMR in D₂O at pH 2–7) to track hydrolysis of the aminomethyl group .
    • Key Finding : The dihydrochloride form enhances aqueous solubility but may require buffered solutions (pH 4–5) for long-term stability .

Q. What methodologies are recommended for studying its biological activity in enzyme inhibition assays?

  • Protocol :

  • Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) with IC₅₀ calculations .
  • Control for chloride ion interference by comparing activity against monohydrochloride analogs .
    • Data Analysis : Normalize results to reference inhibitors (e.g., pyridinecarboxamide derivatives) to account for non-specific binding .

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